(S)-Desethyl-etomidate

Description

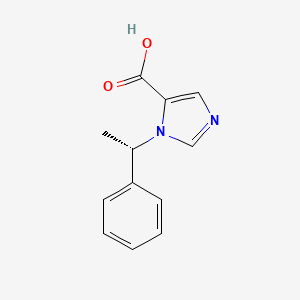

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S)-1-phenylethyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCCBLTSWHXIS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205218 | |

| Record name | Desethyl-etomidate, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-49-1 | |

| Record name | 1-[(1S)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56649-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethyl-etomidate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl-etomidate, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYL-ETOMIDATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNC4DVY1A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Derivatization Approaches for S Desethyl Etomidate

Enantioselective Synthesis of (S)-Desethyl-etomidate

The generation of enantiomerically pure this compound, which is (S)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is paramount for the synthesis of the corresponding (S)-etomidate and its derivatives. The stereochemistry at the alpha-carbon of the phenylethyl group is a critical determinant of pharmacological activity. Methodologies to achieve high enantiopurity include chiral pool synthesis, asymmetric catalysis, and classical resolution of racemic mixtures.

Chiral Pool Synthesis Approaches for this compound

Chiral pool synthesis leverages readily available, inexpensive, and enantiopure natural products as starting materials. wikipedia.orgstudysmarter.co.uk This strategy is advantageous as the inherent chirality of the starting material can be preserved throughout the reaction sequence, thereby simplifying the synthesis of the target molecule. wikipedia.org For the synthesis of this compound, a logical and efficient approach involves utilizing (S)-(-)-1-phenylethylamine as the chiral starting block.

The synthesis commences with the chiral amine, which is then used to construct the imidazole (B134444) ring. A potential synthetic route involves the N-alkylation of an imidazole derivative with a derivative of (S)-1-phenylethanol or the construction of the imidazole ring system from the chiral amine. This approach ensures that the desired stereocenter is incorporated from the outset, avoiding the need for subsequent chiral separation or asymmetric induction steps which can sometimes be inefficient.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful alternative for establishing the stereocenter of this compound with high enantioselectivity. nih.govsnf.ch This approach involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product. While specific examples of asymmetric catalysis directly yielding this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied. princeton.edu

For instance, an asymmetric transfer hydrogenation of a suitable imine precursor could generate the chiral amine moiety with high enantiomeric excess. Subsequently, the chiral amine can be converted to the final product. Another potential strategy is the catalytic asymmetric alkylation of an imidazole derivative. The development of novel organocatalytic or transition-metal-catalyzed methods represents a frontier in synthesizing such chiral building blocks efficiently. princeton.edumdpi.com

Resolution Techniques for Enantiomeric Purity of this compound

Classical resolution remains a robust and widely employed method for obtaining enantiomerically pure compounds. libretexts.orglibretexts.org This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties and can be separated by methods like fractional crystallization. libretexts.org

In the context of Desethyl-etomidate, the racemic carboxylic acid (a 50:50 mixture of (R)- and (S)-enantiomers) can be resolved using a chiral base. The acidic nature of the carboxylic acid group allows for the formation of diastereomeric salts with an enantiomerically pure amine. For the isolation of this compound, a chiral resolving agent such as (S)-(-)-α-methylbenzenemethanamine can be used. researchgate.net The resulting diastereomeric salt of this compound with the (S)-amine will have different solubility properties compared to the (R)-Desethyl-etomidate-(S)-amine salt, allowing for their separation by crystallization. libretexts.org After separation, the pure diastereomeric salt is treated with a strong acid to release the enantiomerically pure this compound. libretexts.orglibretexts.org

Table 1: Chiral Resolving Agents for Racemic Desethyl-etomidate

| Resolving Agent | Target Enantiomer | Principle |

| (S)-(-)-α-methylbenzenemethanamine | This compound | Formation of diastereomeric salts with different solubilities, allowing for separation via fractional crystallization. researchgate.net |

| (R)-(+)-α-methylbenzenemethanamine | (R)-Desethyl-etomidate | Formation of diastereomeric salts with different solubilities, allowing for separation via fractional crystallization. researchgate.net |

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers, providing a means to both quantify and isolate the desired (S)-enantiomer with high purity. researchgate.netlcms.cz

Preparation of Radiolabeled this compound for Research Probes

Radiolabeled analogs of etomidate (B1671615) are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET), which are used to study the distribution and binding of these compounds to their target enzymes, such as 11β-hydroxylase. The synthesis of these radiolabeled probes often starts from the corresponding carboxylic acid precursor.

For instance, the 18F-labeled etomidate analog, [18F]FETO, is synthesized by reacting (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with 2-bromo-1-[18F]fluoroethane. researchgate.net A similar strategy can be employed for the synthesis of radiolabeled derivatives of (S)-etomidate by using this compound as the precursor. The carboxylic acid group can be esterified with a radiolabeled alcohol or alkyl halide.

Potential Radiolabeling Strategies for this compound:

Carbon-11 Labeling: Reaction of this compound with [11C]methyl iodide ([11C]CH3I) or [11C]ethyl iodide in the presence of a base would yield [11C]-(S)-metomidate or [11C]-(S)-etomidate, respectively.

Fluorine-18 Labeling: Esterification of this compound with an [18F]fluoroalkylating agent, such as [18F]fluoroethyl tosylate, would produce an 18F-labeled (S)-etomidate analog. researchgate.net

Tritium (B154650) Labeling: The synthesis of [3H]-etomidate has been described involving the resolution of the non-radioactive carboxylic acid precursor, followed by introduction of the tritium label. researchgate.net A similar approach could be adapted for the (S)-enantiomer.

These radiolabeled probes are crucial for non-invasive studies of adrenal function and for the development of new diagnostic agents. researchgate.net

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies of this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govscirp.org By systematically modifying the structure of a lead compound, researchers can identify the key chemical features responsible for its desired pharmacological effects and those contributing to adverse effects. This compound serves as a key starting material for the synthesis of a variety of analogs of (S)-etomidate aimed at such studies.

Modification of the Imidazole Moiety in this compound Analogs

The imidazole ring of etomidate is known to be responsible for the inhibition of the 11β-hydroxylase enzyme, which leads to adrenocortical suppression. nih.govnih.gov A major goal in the design of etomidate analogs has been to separate the hypnotic properties from this endocrine side effect. This has led to the synthesis of analogs where the imidazole moiety is replaced with other heterocyclic systems.

A notable example is the development of carboetomidate, where the imidazole ring of etomidate is replaced by a pyrrole (B145914) ring. nih.gov The synthesis of the (S)-enantiomer of such an analog would begin with a modified precursor, namely (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid. By comparing the pharmacological profiles of these analogs, researchers can elucidate the structural requirements for interaction with GABA-A receptors (responsible for hypnosis) versus 11β-hydroxylase. nih.govnih.gov

Table 2: Examples of Imidazole Moiety Modifications in Etomidate Analogs

| Original Moiety | Modified Moiety | Rationale for Modification | Example Analog |

| Imidazole | Pyrrole | To reduce or eliminate the inhibition of 11β-hydroxylase and subsequent adrenocortical suppression. nih.gov | Carboetomidate |

These SAR studies are crucial for the rational design of safer anesthetic agents that retain the beneficial hemodynamic stability of etomidate without its significant side effects. nih.govnih.gov

Variations in the Phenylethyl Group of this compound Derivatives

The phenylethyl moiety is a critical structural feature for the pharmacological activity of etomidate and its analogs. nih.gov While derivatization studies often focus on the pharmacologically active (R)-enantiomer, the synthetic principles are applicable to the (S)-enantiomer for research purposes, such as exploring structure-activity relationships (SAR). Modifications to this group can be broadly categorized into changes at the chiral center and substitutions on the phenyl ring.

Research has shown that even minor alterations to the chiral center can significantly impact pharmacological properties. nih.gov For example, replacing the methyl group with a cyclopropyl (B3062369) moiety to create cyclopropyl etomidate, or removing it entirely to yield the achiral dihydrogen etomidate, results in analogs with markedly different potencies. nih.govnih.gov

Substitutions on the phenyl ring have also been extensively explored to modulate activity or introduce new functionalities. meduniwien.ac.at Adding bulky chemical groups can reduce binding affinity to biological targets, indicating a sterically constrained binding pocket. nih.gov Conversely, specific functional groups can be introduced to serve as probes. An example is the addition of a p-trifluoromethyldiazirinyl (TFD) group, which creates a photoreactive analog used in photolabeling studies to identify binding sites. researchgate.net Halogenation of the phenyl ring, such as the introduction of a chlorine atom, has been used as a step in the synthesis of radiolabeled tracers. researchgate.net

Table 1: Examples of Variations in the Phenylethyl Group of Etomidate Analogs

| Modification Type | Example of Variation | Purpose/Rationale | Reference Compound |

|---|---|---|---|

| Modification at Chiral Center | Replacement of methyl with cyclopropyl group | Alter hypnotic and adrenocortical suppression potencies | Cyclopropyl etomidate |

| Modification at Chiral Center | Removal of methyl group (achiral) | Investigate the role of chirality in receptor selectivity | Dihydrogen etomidate |

| Phenyl Ring Substitution | Introduction of a p-trifluoromethyldiazirinyl (TFD) group | Create a photoreactive analog for binding site identification | pTFD-etomidate |

| Phenyl Ring Substitution | Introduction of a chloro-substituent | Precursor for radiolabeling via catalytic dehalogenation | 2-chloro-etomidate analog |

| Phenyl Ring Substitution | Introduction of a hydroxymethyl group | Study structure-activity relationships at GABAA receptors | (R)-hydroxymethyl derivative |

Derivatization of the Carboxylic Acid Functionality of this compound

The carboxylic acid group of this compound is the most common site for derivatization. These reactions are primarily aimed at converting the polar, inactive acid into more lipophilic derivatives that can serve as potential therapeutic or imaging agents. The main strategies involve the formation of esters and amides.

Esterification is a fundamental derivatization reaction for this compound. The reaction of this compound with an alcohol under acidic conditions or using a coupling agent yields the corresponding ester. This transformation is critical as it converts the inactive metabolite back into a pharmacologically active scaffold. For example, esterification with methanol (B129727) produces (S)-metomidate, while reaction with ethanol (B145695) would yield (S)-etomidate. This strategy is widely used in the development of novel etomidate analogs for imaging and therapeutic purposes. A key example is the synthesis of 2-[¹⁸F]fluoroethyl-desethyl-(R)-etomidate ([¹⁸F]FETO), a positron emission tomography (PET) tracer, which is prepared by reacting the carboxylic acid precursor with a fluoroethylating agent. ontosight.ai

Amide formation represents another versatile approach to derivatizing the carboxylic acid group. Standard coupling chemistry, often employed in peptide synthesis, can be used to form an amide bond between this compound and a primary or secondary amine. This typically involves activating the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitates nucleophilic attack by the amine. google.com This method allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties. Patents have described the coupling of the carboxylic acid with various amine-containing linkers to create novel analogs. google.com

Table 2: Derivatization Reactions of the Carboxylic Acid Functionality of this compound

| Reaction Type | Reagents | Derivative Formed | Example Product |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), Acid Catalyst (e.g., HCl) | Methyl Ester | (S)-Metomidate |

| Esterification | Ethanol (C₂H₅OH), Acid Catalyst | Ethyl Ester | (S)-Etomidate |

| Esterification | 2-Fluoroethanol, Coupling Agent | Fluoroethyl Ester | (S)-Fluoroethyl-etomidate (FETO analog) |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., EDAC) | Amide | N-alkyl-(S)-Desethyl-etomidate amide |

Advanced Analytical Methodologies for S Desethyl Etomidate in Research Matrices

Chromatographic Techniques for Isolation and Quantification of (S)-Desethyl-etomidate

Chromatographic methods are fundamental for separating this compound from its parent compound, etomidate (B1671615), and other metabolites within complex biological samples like urine and plasma. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a sensitive and robust method for the simultaneous determination of etomidate and this compound (etomidate acid). mdpi.comnih.gov Method development focuses on optimizing the separation and detection parameters to achieve high accuracy and precision. ijpar.com

Method Development: The development of a reversed-phase HPLC (RP-HPLC) method involves the careful selection of a stationary phase (column), mobile phase composition, and detector settings. ijpar.comdergipark.org.tr For the analysis of this compound, a porous graphitic carbon column has been shown to provide the best separation and detection. mdpi.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like phosphate (B84403) buffer or 0.1% orthophosphoric acid), often run in a gradient elution mode to ensure efficient separation within a short analysis time. mdpi.comnih.govijpar.com Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. nih.govijpar.com

Validation: Method validation is performed according to the International Council on Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. ijpar.comdergipark.org.tr Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specific range. For this compound, linearity has been established in concentration ranges such as 1.0–300.0 ng/mL in urine, with coefficients of determination (r²) greater than 0.99. mdpi.comnih.gov

Accuracy: The accuracy of the method is confirmed by recovery studies. For this compound, intra- and inter-day accuracies have been reported within -7.0% to 0.6%. mdpi.comnih.gov

Precision: Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day). Reported precision values for this compound are typically less than 8.4%. mdpi.comnih.gov

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified. For this compound in urine, the LOQ has been reported as 1.0 ng/mL. mdpi.comnih.gov

Below is a table summarizing typical HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | Porous Graphitic Carbon |

| Mobile Phase | Gradient elution with organic solvent and aqueous buffer |

| Flow Rate | ~0.7 - 1.5 mL/min ijpar.comdergipark.org.tr |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Analysis Time | ~6.5 minutes mdpi.comnih.gov |

| Linearity Range | 1.0–300.0 ng/mL mdpi.comnih.gov |

| LOQ | 1.0 ng/mL mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of etomidate and its metabolites. dtic.mil It is particularly useful for metabolite profiling in postmortem biological specimens, including blood, urine, and various tissues. dtic.mil While HPLC methods are common, GC-MS offers high sensitivity, though it may require derivatization for non-volatile compounds like this compound to make them suitable for gas-phase analysis. mdpi.com

In a typical GC-MS workflow, the sample undergoes an extraction process, often solid-phase extraction, to isolate the analytes. dtic.mil The extract is then injected into the gas chromatograph, where compounds are separated based on their volatility and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification. dtic.mil GC-MS has been successfully used to identify and quantify etomidate in various postmortem tissues, which is essential for understanding the distribution of the parent drug that leads to the formation of this compound. dtic.mil

Chiral Chromatography for Enantiomeric Excess Determination of this compound

Chirality is a critical aspect of pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.govrotachrom.com Etomidate is used clinically as the pure (R)-enantiomer, which is a more potent hypnotic than the (S)-enantiomer. nih.gov this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. nih.govgcms.cz

Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. rotachrom.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. rotachrom.commdpi.com Both gas chromatography (GC) and liquid chromatography (LC) can be adapted for chiral separations. rotachrom.comgcms.cz

Determining the enantiomeric excess (ee) is vital for understanding the stereoselective metabolism of etomidate. By using chiral chromatography, researchers can quantify the amount of each enantiomer of this compound present in a sample. This information helps to clarify whether the metabolic pathways that convert etomidate to its acid metabolite are stereoselective. The separation is based on the distinct physical and chemical properties of the enantiomers when interacting with the chiral stationary phase. rotachrom.com

Spectroscopic Characterization of this compound in Research Settings

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of chemical compounds. emerypharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. emerypharma.combhu.ac.in Through various 1D and 2D NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, and HMBC, a complete structural map of this compound can be assembled. emerypharma.com

¹H-NMR: A proton NMR spectrum would provide information about the different types of protons in the molecule. Key signals would include those for the aromatic protons of the phenyl group, the protons on the imidazole (B134444) ring, the methine proton of the chiral center, and the methyl protons. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are used for assignment. emerypharma.com

¹³C-NMR: A carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this would include signals for the carbons in the phenyl ring, the imidazole ring, the carboxylic acid group, and the ethyl side chain.

The following table presents the expected NMR data for the structural elucidation of this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl Group | ~7.2-7.4 (multiplet) | ~125-140 |

| Imidazole Ring | ~7.5-8.0 (singlets) | ~115-145 |

| Chiral CH | ~5.5-6.0 (quartet) | ~50-60 |

| Methyl CH₃ | ~1.6-1.8 (doublet) | ~20-25 |

| Carboxylic Acid COOH | ~10-12 (broad singlet) | ~165-175 |

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry is a core analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com

Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass of this compound with high accuracy. The molecular formula for this compound is C₁₂H₁₂N₂O₂, which corresponds to a monoisotopic mass of approximately 216.0899 g/mol . nih.gov This precise mass measurement is a key step in confirming the identity of the compound in a research sample.

Fragmentation Analysis: When a molecule is ionized in a mass spectrometer (e.g., via electron impact (EI) or electrospray ionization (ESI)), it can break apart into smaller, charged fragments. researchgate.netdoaj.org The pattern of these fragments is unique to the molecule's structure and serves as a chemical fingerprint. For this compound, fragmentation analysis would reveal characteristic ions. Studies on etomidate and its analogues show common fragment ions resulting from the cleavage of the molecule at specific bonds. researchgate.netdoaj.org For example, a prominent fragment would be the tropylium (B1234903) ion (m/z 77) and the phenylmethylidene cation (m/z 105), both originating from the phenylethyl group. researchgate.netdoaj.org The loss of the carboxylic acid group (COOH) would also be an expected fragmentation pathway.

The table below lists some of the expected fragment ions for this compound based on the analysis of related compounds. researchgate.netdoaj.org

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

| 216 | [M]+ (Molecular Ion) |

| 171 | [M - COOH]+ |

| 105 | [C₈H₉]+ (Phenylethyl cation) |

| 95 | Imidazole-related fragment |

| 77 | [C₆H₅]+ (Phenyl cation) |

Molecular and Cellular Pharmacological Investigations of S Desethyl Etomidate

Modulation of GABAA Receptors by (S)-Desethyl-etomidate

Computational Modeling of GABA-A Receptor Interactions with this compound

Computational modeling has been a valuable tool in understanding the interaction of etomidate (B1671615) and its analogs with the GABA-A receptor. nih.gov These studies have helped to elucidate the binding sites and the structural determinants of anesthetic activity. However, a comprehensive literature search reveals a notable absence of specific computational modeling studies focused on this compound. The focus of such research has been on the parent compound, etomidate, and novel analogs designed to retain anesthetic efficacy while minimizing adverse effects. nih.govresearchgate.net

There is a lack of available scientific literature detailing molecular docking simulations specifically for this compound with the GABA-A receptor. Research in this area has concentrated on etomidate, identifying its binding pocket at the interface between the α and β subunits in the transmembrane domain of the GABA-A receptor. wikipedia.orgpnas.org These studies are crucial for understanding the structure-activity relationships of etomidate and for the rational design of new anesthetic agents. nih.gov

Similarly, no specific molecular dynamics simulations for this compound's interaction with the GABA-A receptor have been reported in the scientific literature. Molecular dynamics simulations have been instrumental in exploring the dynamic nature of etomidate's interaction with the GABA-A receptor and how this binding stabilizes the open state of the ion channel. researchgate.net

Investigation of Other Potential Molecular Targets for this compound

While the primary molecular target of etomidate is the GABA-A receptor, investigations into its effects on other molecular targets have been conducted to understand its full pharmacological profile, including its side effects. nih.govacs.org However, dedicated studies on the potential molecular targets of its metabolite, this compound, are scarce.

There is a lack of specific data from in vitro or in vivo studies on the interactions of this compound with other ligand-gated ion channels. For the parent compound, etomidate, some research has explored its effects on other channels, such as nicotinic acetylcholine (B1216132) receptors, to a lesser extent than its primary target. acs.org The general consensus remains that etomidate is highly selective for GABA-A receptors. rndsystems.com

Comprehensive receptor profiling screens are a valuable method for identifying the full spectrum of a compound's molecular targets. However, there is no evidence in the scientific literature of such screens having been performed for this compound. The focus of drug development has been on creating etomidate analogs that are rapidly metabolized to inactive carboxylic acid metabolites, thereby reducing the potential for off-target effects and prolonged side effects. nih.govrug.nl

Data Tables

Table 1: Computational Modeling Data for this compound

| Simulation Type | Target | Key Findings |

| Molecular Docking | GABA-A Receptor | Data not available in current literature |

| Molecular Dynamics | GABA-A Receptor | Data not available in current literature |

Table 2: Molecular Target Interaction Data for this compound

| Target Class | Specific Target | Interaction Type | Potency (IC50/EC50) |

| Ligand-Gated Ion Channels | Various | Data not available in current literature | Data not available |

| Enzymes | 11β-hydroxylase | Data not available in current literature | Data not available |

| Other Receptors | Various | Data not available in current literature | Data not available |

Cellular Bioactivity of this compound in In Vitro Systems

This compound, the primary carboxylic acid metabolite of the intravenous anesthetic agent etomidate, is characterized by its significantly attenuated pharmacological activity compared to its parent compound. Etomidate exerts its hypnotic effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The structural modification from an ethyl ester in etomidate to a carboxylic acid in this compound drastically reduces its ability to interact with the GABA-A receptor, rendering it largely inactive.

Research on etomidate analogs has consistently demonstrated that the ester moiety is crucial for its potent anesthetic effects. The hydrolysis of this ester group, which leads to the formation of the carboxylic acid metabolite, is a key step in the rapid termination of etomidate's anesthetic action. While direct and extensive research on this compound is limited due to its established inactivity, studies on analogous compounds, such as the carboxylic acid metabolite of MOC-etomidate, have provided quantitative insights. These studies reveal a potency reduction of approximately 300-fold in modulating GABA-A receptor function compared to the parent molecule nih.gov. This substantial decrease in activity underscores the principle that the conversion to this compound represents a metabolic deactivation pathway.

Neuronal cell culture models are fundamental tools for investigating the effects of neuroactive compounds on neuronal function, including excitability, synaptic transmission, and cell viability. These in vitro systems, which can range from primary neuronal cultures derived from rodent brains to human-derived neuroblastoma cell lines, allow for controlled studies of a compound's mechanism of action at the cellular level.

In the context of etomidate research, neuronal cultures have been instrumental in elucidating its potentiation of GABA-A receptor-mediated currents. Electrophysiological techniques, such as patch-clamp recordings, performed on cultured neurons would be the standard method to assess the activity of this compound. However, the scientific literature lacks specific studies dedicated to the effects of this compound in these models. This absence of research is a direct consequence of the compound being the recognized inactive metabolite of etomidate.

It is anticipated that if this compound were to be tested in neuronal cell culture models, it would exhibit a significantly diminished capacity to modulate GABA-A receptor function when compared to etomidate. Any measurable effects would likely only occur at concentrations several orders of magnitude higher than those at which etomidate is active. The expected outcome of such a hypothetical study is summarized in the table below, which illustrates the anticipated lack of significant bioactivity.

Table 1: Expected Comparative Bioactivity of Etomidate and this compound in a Neuronal Cell Culture Model

| Compound | Expected Effect on GABA-A Receptor-Mediated Currents | Anticipated Potency (EC₅₀) |

| Etomidate | Potentiation | Micromolar (µM) range |

| This compound | Minimal to no potentiation | Millimolar (mM) range or higher |

Synaptosomes are isolated, sealed nerve terminals that retain the essential machinery for neurotransmitter release, uptake, and receptor binding. They serve as a valuable in vitro model for studying the presynaptic and postsynaptic effects of pharmacological agents. Research using synaptosomes can provide insights into how a compound might influence neurotransmitter dynamics and synaptic function.

For a neuroactive compound like etomidate, synaptosomal preparations could be used to investigate its effects on GABA release and reuptake, as well as its binding to synaptic GABA-A receptors. However, as with neuronal cell cultures, there is a notable lack of published research specifically examining the effects of this compound on synaptosomal preparations.

Given its chemical structure and established inactivity at the GABA-A receptor, it is highly improbable that this compound would demonstrate any significant activity in synaptosomal assays at physiologically relevant concentrations. The hydrolysis of the ethyl ester to a carboxylic acid group not only reduces its affinity for the GABA-A receptor but also alters its physicochemical properties, likely limiting its ability to modulate other synaptic processes. The expected findings from a comparative study in synaptosomes are outlined in the following table.

Table 2: Anticipated Effects of Etomidate and this compound in Synaptosomal Preparations

| Assay | Expected Effect of Etomidate | Expected Effect of this compound |

| GABA-A Receptor Binding | High affinity binding | Negligible binding |

| GABA-Stimulated Chloride Uptake | Potentiation | No significant effect |

| Neurotransmitter Release | Potential modulation | No significant effect |

Structure Activity Relationship Sar and Stereochemical Determinants of S Desethyl Etomidate Action

Impact of the Carboxylic Acid Group on (S)-Desethyl-etomidate Receptor Affinity and Efficacy

This compound is the product of the hydrolysis of the ethyl ester in etomidate (B1671615), a process mediated by hepatic esterases nih.gov. This conversion from an ester to a carboxylic acid has a profound impact on the molecule's pharmacological properties. The carboxylic acid moiety significantly increases the polarity of the molecule compared to the parent compound, etomidate. This increased polarity is expected to dramatically reduce its ability to cross the blood-brain barrier and reach its target site, the GABAA receptors within the central nervous system.

Furthermore, the electronic and steric properties of the carboxylic acid group, in contrast to the ethyl ester of etomidate, are critical for receptor binding. The carboxylated imidazole (B134444) ring-containing structure of etomidate is crucial for its hypnotic activity nih.gov. Computational studies and structure-activity relationship models of etomidate analogues have highlighted the importance of the carboxylate ester as a hydrogen bond acceptor in the binding pocket of the GABAA receptor nih.gov. The replacement of the ester with a carboxylic acid group in this compound alters these crucial interactions, leading to a significant reduction in binding affinity and efficacy. As a result, this compound is considered an inactive metabolite of etomidate nih.gov.

Role of the (S)-Stereochemistry in this compound Pharmacological Activity

The pharmacological effects of etomidate are highly stereoselective, with the (R)-enantiomer being the active form responsible for its anesthetic properties. This stereoselectivity is a cornerstone of its mechanism of action and is directly applicable to its metabolite, this compound.

While specific data for the desethyl-etomidate enantiomers are not extensively available, the stereoselectivity of the parent compound, etomidate, provides a strong basis for understanding the activity of its metabolites. The (R)-(+)-isomer of etomidate is the hypnotically active enantiomer, while the (S)-(-)-enantiomer possesses a hypnotic effect that is approximately 20-fold lower nih.gov. Studies on etomidate enantiomers have consistently shown that the (R)-enantiomer is significantly more potent in modulating GABAA receptor function nih.govnih.gov.

This pronounced difference in potency is attributed to the specific orientation of the chiral center at the α-methylbenzyl group, which dictates how the molecule fits into its binding site on the GABAA receptor nih.gov. Given that this compound retains this (S)-configuration, it is expected to have substantially lower affinity and efficacy compared to its corresponding (R)-enantiomer. Therefore, a racemic mixture of desethyl-etomidate would exhibit significantly weaker pharmacological activity than the pure (R)-enantiomer, with the (S)-enantiomer contributing minimally to any observed effect.

Table 1: Comparative Potency of Etomidate Enantiomers at the GABAA Receptor

| Compound | Relative Hypnotic Potency | GABAA Receptor Modulation |

| (R)-Etomidate | High | Potent Positive Modulator |

| (S)-Etomidate | ~20-fold lower than (R)-Etomidate | Weak Modulator |

This table illustrates the well-established stereoselectivity of etomidate, which serves as a model for the expected activity of its desethyl metabolites.

Currently, there is a lack of specific in vitro studies investigating the chiral inversion of this compound. Chiral inversion is a process where one enantiomer is converted into its mirror image. While this phenomenon is observed for some pharmaceutical compounds, there is no evidence to suggest that this compound undergoes such conversion in biological systems. The stability of the chiral center in etomidate and its analogues under physiological conditions is generally high.

Contributions of the Imidazole Ring and Phenylethyl Moiety to this compound Receptor Interactions

The imidazole ring and the phenylethyl moiety are fundamental structural components that govern the interaction of etomidate and its analogues with the GABAA receptor nih.gov. The imidazole ring, a key feature of etomidate, provides water solubility in acidic environments and lipid solubility at physiological pH nih.gov. More importantly, the basic nitrogen atom within the imidazole ring is thought to act as a crucial hydrogen bond acceptor, facilitating the binding of the molecule to the receptor nih.gov.

The phenylethyl moiety, which contains the chiral center, is responsible for the stereospecificity of the interaction. The phenyl ring is believed to engage in hydrophobic interactions within a binding pocket at the interface of the α and β subunits of the GABAA receptor nih.govnih.gov. The precise spatial arrangement of this group, dictated by the (S)-configuration in this compound, results in a suboptimal fit within the binding site, thereby reducing its ability to positively modulate the receptor's function. The combination of the "incorrect" stereochemistry and the presence of a polar carboxylic acid group culminates in the pharmacological inactivity of this compound.

Enzymatic Biotransformation and Metabolic Fate of S Desethyl Etomidate in Preclinical Models

In Vitro Metabolic Stability Studies of (S)-Desethyl-etomidate in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are crucial in preclinical development to predict the metabolic clearance of a compound. These studies typically involve incubating the test compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. researchgate.net

For etomidate (B1671615) analogs, these assays measure the rate of disappearance of the parent drug over time to determine key pharmacokinetic parameters. nih.gov Liver microsomes contain Phase I drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive view of metabolic pathways. nih.gov

Studies on the etomidate analogue ET-26-HCl showed significant species differences in metabolic stability in liver microsomes. For instance, ET-26-HCl was rapidly metabolized in monkey, rat, mouse, and dog liver microsomes but was relatively stable in human liver microsomes. royalsocietypublishing.org A similar experimental approach would be employed for this compound to determine its intrinsic clearance (CLint) and half-life (t½) across different species.

Interactive Data Table: Representative In Vitro Metabolic Stability Parameters

This table illustrates typical data generated from such studies for a hypothetical compound similar to this compound.

| Preclinical Species | t½ (min) | CLint (μL/min/mg protein) |

| Mouse | 25.5 | 27.2 |

| Rat | 18.9 | 36.7 |

| Dog | 33.1 | 20.9 |

| Monkey | 12.4 | 55.9 |

| Human | 45.8 | 15.1 |

Identification of this compound Metabolites in Preclinical Species (Non-human)

Mass Spectrometry-Based Metabolite Identification of this compound Products

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary tool for identifying drug metabolites. colab.ws Techniques like Ultra-High Performance Liquid Chromatography–Tandem Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are used to detect and propose structures for metabolites formed in in vitro systems. royalsocietypublishing.orgresearchgate.net

For etomidate and its analogs, metabolic pathways identified include hydroxylation, dealkylation, dehydrogenation, and glucuronidation. colab.wsrsc.org The primary metabolite of etomidate itself is etomidate acid, formed via hydrolysis. mdpi.comresearchgate.netnih.gov In studies of the analog ET-26-HCl, eight different metabolites were identified in liver microsomes, arising from reactions like demethylation and dehydrogenation. royalsocietypublishing.org A similar analytical strategy for this compound would involve incubating the compound in preclinical liver microsomes or hepatocytes and analyzing the samples by LC-MS/MS to detect potential metabolic products based on their mass-to-charge ratio and fragmentation patterns.

Interactive Data Table: Potential Metabolites Identified by Mass Spectrometry

This table shows hypothetical metabolites for this compound based on common biotransformation reactions observed for related compounds.

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) |

| M1 | Monohydroxylation | +16 |

| M2 | Dihydroxylation | +32 |

| M3 | Dehydrogenation | -2 |

| M4 | N-dealkylation | Variable |

| M5 | Glucuronide Conjugation | +176 |

NMR-Based Structural Elucidation of this compound Metabolites

While mass spectrometry can suggest metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. hyphadiscovery.com This is particularly important when MS/MS fragmentation patterns are ambiguous or when the exact position of a metabolic modification (e.g., the specific site of hydroxylation) needs to be determined. hyphadiscovery.com

The process involves isolating sufficient quantities of the metabolite from in vitro incubations or in vivo samples and then performing a suite of NMR experiments, such as 1H NMR, COSY, HSQC, and HMBC. hyphadiscovery.comunl.edu These techniques reveal through-bond and through-space correlations between atoms, allowing for the unambiguous assignment of the chemical structure. unl.edu For novel or unexpected metabolites of this compound, NMR would be essential for full structural characterization.

Enzyme Systems Involved in this compound Metabolism

Cytochrome P450 (CYP) Isoform Contributions to this compound Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of many drugs, catalyzing oxidative reactions. openanesthesia.orgmdpi.com While the enzymes involved in etomidate metabolism have not been fully elucidated, studies on its analogs suggest a role for the CYP system. royalsocietypublishing.orgdrugbank.com For example, a hypothetical CYP-mediated metabolic pathway involving dehydrogenation, hydroxylation, and demethylation has been proposed for the etomidate analogue ET-26-HCl. royalsocietypublishing.org

Carboxylesterase Activity in this compound Biotransformation

For etomidate and many of its ester-containing analogs, the primary route of metabolism is hydrolysis catalyzed by carboxylesterases (CES). nih.govnih.govresearchgate.net These enzymes, highly abundant in the liver, rapidly convert the ester moiety of etomidate into an inactive carboxylic acid metabolite. nih.govnih.gov This metabolic pathway is extremely efficient, leading to the rapid clearance of the parent drug. nih.govnih.gov

Human carboxylesterases are broadly classified into CES1 and CES2, which have different tissue distributions and substrate specificities. nih.govresearchgate.netmdpi.comnih.gov Given the ester functional group present in etomidate-like structures, it is highly probable that carboxylesterases would play a significant role in the biotransformation of this compound. In vitro studies using purified CES enzymes or tissue fractions rich in these enzymes (like liver S9 fractions) would be used to confirm and characterize this metabolic pathway. nih.gov The significant species differences in CES expression and activity make cross-species comparison a critical part of preclinical evaluation. nih.govbioivt.com

Comparative Pharmacological Profiling of S Desethyl Etomidate

Comparison of (S)-Desethyl-etomidate with Etomidate (B1671615) and Other Anesthetic Agents

Etomidate produces its hypnotic effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netnih.gov The comparison with this compound reveals significant differences in activity, primarily due to stereochemistry and structural modification from metabolism.

The anesthetic potency of etomidate is highly stereospecific. The clinically used (R)-(+)-etomidate is approximately ten to twenty times more potent as a hypnotic agent than its (S)-(-)-enantiomer. nih.gov The primary mechanism of action for etomidate is the enhancement of GABA-A receptor function. nih.govnih.gov

Metabolism of etomidate involves the hydrolysis of its ethyl ester side chain by hepatic esterases, converting it into its corresponding carboxylic acid metabolite. nih.govnih.gov This biotransformation results in a molecule that is essentially pharmacologically inactive. nih.gov this compound is the product of this hydrolysis on the already weak (S)-etomidate enantiomer.

While direct studies on this compound are scarce, extensive research on the metabolites of etomidate analogs provides a clear indication of its pharmacological profile. For instance, Methoxycarbonyl etomidate (MOC-etomidate), a rapidly acting analog, is hydrolyzed to its carboxylic acid metabolite, MOC-ECA. In various biological assays, MOC-ECA was found to be approximately 300-fold less potent than its parent compound, MOC-etomidate. nih.govsemanticscholar.org The 50% effective concentrations (EC50) for the direct activation of GABA-A receptors were 10 µM for MOC-etomidate, but 3,500 µM for its metabolite MOC-ECA. nih.gov

Given that (S)-etomidate is already significantly less potent than (R)-etomidate, its carboxylic acid metabolite, this compound, is presumed to have negligible potency and efficacy at the GABA-A receptor. The conversion of the ester to a carboxylic acid drastically reduces the compound's ability to modulate the receptor, rendering it pharmacologically inert.

Table 1: Comparative Potency of Etomidate Analogs and Their Metabolites on GABA-A Receptors

| Compound | Type | EC50 for Direct GABA-A Receptor Activation (µM) | Relative Potency |

|---|---|---|---|

| (R)-Etomidate | Parent Anesthetic | ~2.0 | High |

| (S)-Etomidate | Parent Anesthetic (less active enantiomer) | ~20-40 | Low |

| MOC-Etomidate | Analog Anesthetic | 10 ± 2.5 nih.gov | High |

| MOC-ECA (Metabolite) | Carboxylic Acid Metabolite | 3500 ± 630 nih.gov | Extremely Low |

| This compound | Carboxylic Acid Metabolite | Not determined (inferred to be extremely high / inactive) | Negligible |

Etomidate and its analogs bind to a specific site on the GABA-A receptor, located within the transmembrane domain at the interface between the β and α subunits (β+/α−). nih.govwikipedia.orgjneurosci.org This binding enhances the receptor's sensitivity to GABA. The structural integrity of the etomidate molecule, including its chiral center and the ethyl ester group, is critical for high-affinity binding.

The conversion of the ethyl ester of (S)-etomidate to the carboxylic acid of this compound introduces a polar, charged carboxyl group while removing the lipophilic ethyl group. At physiological pH, this carboxylic acid moiety would be deprotonated and negatively charged. This structural alteration has two major consequences for binding site interaction:

Loss of Favorable Interactions: The original ethyl ester likely participates in crucial hydrophobic or van der Waals interactions within the binding pocket. Its removal eliminates these contributions to binding affinity.

Introduction of Unfavorable Characteristics: The introduction of a charged group into a predominantly hydrophobic transmembrane binding site would be energetically unfavorable, likely preventing the molecule from effectively entering or fitting within the site.

Photolabeling studies with photoreactive etomidate analogs like [3H]azietomidate have identified specific amino acid residues within the α and β subunits that form this binding pocket. jneurosci.orgnih.gov The precise fit of the anesthetic molecule within this pocket is essential for its modulatory effects. The significant structural and electronic changes in this compound compared to active anesthetics like (R)-etomidate mean it cannot effectively occupy this site, explaining its lack of pharmacological activity.

Comparison of this compound with Other Etomidate Metabolites

The primary metabolic pathway for etomidate and its newer analogs is ester hydrolysis, leading to the formation of carboxylic acid metabolites. researchgate.netnih.gov A comparative analysis of these metabolites further solidifies the pharmacological profile of this compound.

"Etomidate acid" is the common term for the carboxylic acid metabolite of the active anesthetic, (R)-etomidate. This metabolite is widely recognized as being pharmacologically inactive. nih.govresearchgate.netnih.gov It does not possess hypnotic properties and does not contribute to the anesthetic effect of the parent drug.

This compound is the corresponding carboxylic acid metabolite of the (S)-enantiomer. Since the parent (S)-etomidate has only a fraction of the activity of (R)-etomidate, it follows that its metabolite, this compound, is also pharmacologically inert. nih.gov Both (R)-etomidate acid and this compound share the same critical structural modification—the replacement of the ethyl ester with a carboxylic acid—which is the primary determinant for the loss of activity. Therefore, the pharmacological profile of this compound is considered to be equivalent to that of the inactive (R)-etomidate acid.

The term "desethylated analogs" can be interpreted as other etomidate-like molecules that have been hydrolyzed to their carboxylic acid forms. Modern anesthetic design has leveraged this metabolic pathway to create "soft" analogs of etomidate that are rapidly broken down into inactive metabolites, allowing for a quick recovery. researchgate.net

Examples include MOC-etomidate and cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM or ABP-700), which were designed to retain the favorable properties of etomidate while having an ultra-short duration of action due to rapid metabolism. researchgate.netnih.gov

MOC-etomidate is hydrolyzed to MOC-ECA . As established, MOC-ECA is about 300 times less potent than its parent compound. nih.govnih.gov

CPMM (ABP-700) is metabolized to CPM-Acid . Studies on this metabolite have also concluded that it is pharmacologically inactive. nih.gov

This consistent finding across different etomidate analogs demonstrates a clear structure-activity relationship: the ester moiety is essential for GABA-A receptor modulation, and its hydrolysis to a carboxylic acid ("desethylation" in the case of etomidate) results in an inactive compound. This compound is simply one example of this class of inactive metabolites.

Table 2: Comparison of Etomidate Analogs and Their Carboxylic Acid Metabolites

| Parent Compound | Metabolite (Des-alkylated form) | Key Pharmacological Feature of Metabolite |

|---|---|---|

| (R)-Etomidate | (R)-Etomidate Acid / (R)-Desethyl-etomidate | Pharmacologically inactive nih.govresearchgate.netnih.gov |

| (S)-Etomidate | This compound | Pharmacologically inactive (inferred) |

| MOC-Etomidate | MOC-ECA | ~300-fold less potent than parent compound nih.govsemanticscholar.org |

| CPMM (ABP-700) | CPM-Acid | Pharmacologically inactive nih.gov |

S Desethyl Etomidate As a Research Tool and Chemical Probe

Application of (S)-Desethyl-etomidate in GABA-A Receptor Subtype Selectivity Studies

The anesthetic effects of (R)-etomidate are mediated by its potent and selective modulation of specific GABA-A receptor subtypes. Research has consistently shown that etomidate (B1671615) preferentially enhances the function of GABA-A receptors containing β2 or β3 subunits, while having a significantly weaker effect on receptors that incorporate the β1 subunit. rndsystems.comresearchgate.net This selectivity is a key area of investigation for understanding the molecular basis of anesthesia and for developing new drugs with improved side-effect profiles.

In this context, this compound is an ideal negative control. The GABA-A receptor exhibits strong stereoselectivity, with the (R)-enantiomer of etomidate being approximately 10-fold more potent than the (S)-enantiomer. dundee.ac.ukwikipedia.orgnih.gov Furthermore, the hydrolysis of the ethyl ester group to a carboxylic acid, which results in desethyl-etomidate, renders the molecule inactive. Therefore, this compound combines two key features for inactivity: the less active stereochemical configuration and the absence of the ester moiety essential for potent modulatory activity.

Researchers utilize this compound to validate findings from studies with (R)-etomidate. By demonstrating that this compound fails to potentiate GABA-induced currents in cells expressing β2- or β3-containing receptors, investigators can confirm that the potentiation observed with (R)-etomidate is a specific, stereoselective, and structure-dependent interaction with these receptor subtypes. Its use helps to rule out confounding factors such as non-specific membrane effects or interactions with other cellular components that are not receptor-specific.

Table 1: Stereoselectivity and Subtype Preference of Etomidate at GABA-A Receptors

| Compound | Potency at β2/β3 Subunits | Potency at β1 Subunits | Primary Research Role |

| (R)-Etomidate | High | Low | Active Modulator (Positive Control) |

| (S)-Etomidate | ~10x Lower than (R) | Very Low | Low-activity Control |

| This compound | Expected to be Inactive | Expected to be Inactive | Negative Control |

Utility of this compound in Exploring Allosteric Modulator Binding Sites

Identifying the precise binding sites for allosteric modulators on the GABA-A receptor is fundamental to understanding their mechanism of action. encyclopedia.pubnih.gov Studies using photoreactive analogues of etomidate, such as [³H]azietomidate, have successfully mapped the etomidate binding pocket to the transmembrane domain at the interface between the β and α subunits. nih.govnih.govnih.gov These photoaffinity labels covalently bind to specific amino acid residues upon UV irradiation, allowing for their precise identification.

The specificity of this binding is confirmed through competition assays. In these experiments, the ability of a non-labeled compound to prevent the photolabeling by the radiolabeled probe is measured. The active compound, (R)-etomidate, effectively inhibits the binding of [³H]azietomidate in a concentration-dependent manner, demonstrating that they compete for the same site. nih.gov

Here, this compound serves as a critical tool for validating the binding site's specificity. Due to its structural dissimilarity at the crucial ester position and its incorrect stereochemistry, it is not expected to bind with any significant affinity to the high-affinity anesthetic binding site. In a competition binding assay, the addition of this compound, even at high concentrations, should not displace the radiolabeled photoreactive probe from the receptor. This result provides strong evidence that the binding pocket is highly selective for the active, anesthetic conformation of the modulator, thereby validating the identified site as the pharmacologically relevant allosteric pocket for etomidate.

Table 2: Research Findings on Etomidate Analogue Binding at the β+/α- Intersubunit Site

| Research Method | Etomidate Analogue Used | Key Finding | Role of this compound |

| Photoaffinity Labeling | [³H]azietomidate | Identified binding to α1Met-236 and β3Met-286 residues in the transmembrane domain. nih.gov | Competition Assay Control: Used to show that an inactive analogue does not compete for the binding site, confirming specificity. |

| Competition Binding | (R)-Etomidate | Inhibited [³H]azietomidate photolabeling in a concentration-dependent manner (IC₅₀ = 30 µM). nih.gov | Negative Control: Expected to show no significant inhibition of photolabeling, validating the site's selectivity. |

| Mutagenesis Studies | (R)-Etomidate | Mutation of key residues (e.g., β3N265M) renders the receptor insensitive to etomidate modulation. figshare.com | Specificity Control: Used to confirm that the lack of effect on mutant receptors is specific to active modulators. |

Development of this compound as a Ligand for Affinity Chromatography or Imaging Probes

The development of ligands for affinity chromatography and probes for in vivo imaging, such as Positron Emission Tomography (PET), requires compounds with high affinity and specificity for their biological target. Affinity chromatography is a powerful technique for purifying receptors, relying on a ligand that is immobilized on a solid support and selectively binds the target protein from a complex mixture. nih.gov Similarly, PET imaging requires radiolabeled probes that accumulate at a specific target site in the body to allow for visualization.

Active analogues of etomidate, such as metomidate (B1676513) and fluoroethyl-etomidate (FETO), have been successfully radiolabeled and used as PET imaging agents, particularly for visualizing the adrenal cortex, where they bind to the 11β-hydroxylase enzyme. researchgate.net These applications rely on the high binding affinity of the etomidate scaffold for its target.

In this field, this compound is not a candidate for a primary ligand or imaging probe itself due to its expected negligible affinity for the GABA-A receptor. However, it plays a vital supporting role in the development and validation of such tools. When a new affinity resin or PET probe based on the etomidate structure is created, it is essential to demonstrate that its binding is specific. The corresponding (S)-desethyl derivative can be used as a control.

For instance, in affinity chromatography development, a control column could be synthesized using immobilized this compound. This column should not retain GABA-A receptors from a cell lysate, proving that the purification achieved with the active ligand-based resin is due to a specific receptor-ligand interaction. In PET probe development, the unlabeled this compound could be used in blocking studies. Co-injection of a large excess of unlabeled this compound should not reduce the signal from the new radiolabeled probe, confirming the signal is not due to non-specific binding properties of the general chemical scaffold. This validation is a critical step in the rigorous development of specific and reliable molecular probes.

Future Research Directions and Unexplored Avenues for S Desethyl Etomidate Research

Elucidation of Novel Molecular Mechanisms of (S)-Desethyl-etomidate Beyond GABAA Receptors

The anesthetic actions of etomidate (B1671615) are almost exclusively attributed to its potent, positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. nih.govresearchgate.net Consequently, this compound's lack of hypnotic activity is linked to its significantly diminished interaction with these receptors. However, the possibility of the metabolite engaging with other molecular targets, particularly at the high concentrations that could result from prolonged infusions of next-generation analogs, remains an important and unaddressed area of research.

Future investigations should aim to screen this compound against a broad panel of central nervous system receptors and enzymes. Of particular interest are targets known to be weakly modulated by the parent compound, etomidate. For instance, etomidate is known to interact with α2-adrenergic receptors, which may contribute to some of its hemodynamic effects. nih.govresearchgate.net It is conceivable that its carboxylated metabolite could have a different binding profile or functional effect at these or other receptors. A comprehensive binding profile would be the first step in determining if this compound has any residual biological activity that could become relevant under specific clinical or experimental conditions. This exploration is crucial for a complete understanding of the pharmacology of etomidate and its rapidly metabolized analogs.

Investigation of Potential Neuroprotective or Neuromodulatory Roles of this compound (In Vitro)

The parent drug, etomidate, has been shown in preclinical studies to possess neuroprotective properties, potentially by reducing oxidative stress and acting as a potent antiexcitotoxic agent through its primary action on GABAA receptors. nih.govnih.gov While this compound does not share the parent drug's potent GABAergic activity, its potential for neuromodulatory or neuroprotective effects via other mechanisms has not been explored.

In vitro studies are essential to investigate these possibilities. Initial research should focus on neuronal cell culture models subjected to stressors like oxidative damage, excitotoxicity, or inflammation. The potential for this compound to influence neuronal viability, inflammatory cytokine production, or markers of oxidative stress could be systematically evaluated. Even a modest effect could be significant, as the metabolite's structure as an imidazole-carboxylic acid is distinct from the parent ester and could confer different physicochemical and biological properties. Understanding these potential roles is critical, especially considering that newer etomidate analogs are designed to produce large quantities of their corresponding carboxylic acid metabolites. nih.gov

Development of Next-Generation Imidazole-Carboxylic Acid Analogs Based on this compound Insights

The defining characteristic of this compound from a drug design perspective is its pharmacological inactivity, particularly its failure to inhibit the 11β-hydroxylase enzyme responsible for adrenocortical suppression. nih.gov This insight has been the cornerstone for the development of safer etomidate analogs. The strategy involves creating "soft analogs"—compounds designed to undergo predictable and rapid metabolism into inactive metabolites that mimic the safety profile of this compound. nih.govnih.gov

Several next-generation agents, such as Methoxycarbonyl-etomidate (MOC-etomidate) and ABP-700, were engineered with an additional ester moiety, making them susceptible to ultra-rapid hydrolysis by nonspecific esterases into an inactive carboxylic acid metabolite, structurally similar to (S)-Desethyl-etidate. nih.govrug.nlnih.gov This approach aims to retain the favorable hypnotic and hemodynamic properties of etomidate while minimizing the duration and severity of adrenocortical suppression by ensuring the active drug is cleared quickly and converted to a benign metabolite. nih.gov

Future research in this area will continue to refine this strategy. By studying the structure-activity relationship of this compound and its limited interaction with biological targets, medicinal chemists can further optimize the design of novel imidazole-based anesthetics. The goal is to precisely control the rate of metabolism and ensure the resulting carboxylic acid analogs are devoid of any off-target activity.

| Etomidate Analog | Design Strategy | Primary Goal |

| Carboetomidate | Replacement of the imidazole (B134444) ring's aromatic nitrogen with a methine group. nih.gov | Reduce binding affinity to 11β-hydroxylase to decrease adrenocortical suppression. nih.gov |

| MOC-etomidate | Addition of a second, metabolically labile ester bond to the molecule. nih.gov | Create a "soft analog" for ultra-rapid metabolism by esterases into an inactive carboxylic acid metabolite. nih.gov |

| Cyclopropyl-methoxycarbonyl-metomidate (CPMM) | Modification of MOC-etomidate with aliphatic substituents to slow hydrolysis. nih.gov | Achieve a duration of action between that of MOC-etomidate and etomidate. nih.gov |

| ABP-700 | Second-generation analog designed for rapid metabolism into an inactive carboxylic acid. rug.nl | Retain a stable cardiorespiratory profile while eliminating adrenocortical suppression. rug.nl |

| ET-26 | Novel analog designed for reduced adrenal suppression and optimal myocardial performance. wikimedia.org | Improve upon the safety profile of etomidate. wikimedia.org |

Exploration of Species-Specific Differences in this compound Metabolism and Receptor Interactions

The metabolism of etomidate and its analogs is highly dependent on the activity of esterase enzymes, which can vary significantly between species. nih.govresearchgate.net This variability can affect the rate of formation and elimination of this compound, leading to different pharmacokinetic profiles. Understanding these differences is crucial for the accurate translation of preclinical research to human applications.

For example, a study on the etomidate analog ET-26-HCl revealed species-dependent differences in its metabolism when incubated with liver microsomes from mice, rats, dogs, and humans. wikimedia.org Furthermore, plasma protein binding, which influences drug distribution and availability, also varied significantly across these species. wikimedia.org Research on the parent compound, etomidate, has also shown species-specific interactions with non-GABAergic targets like α2-adrenoceptors, with different effects observed in tadpoles versus mice. nih.gov

Future research should specifically focus on a comparative analysis of this compound across various species. This would involve in vitro studies using liver microsomes to compare the rate of its formation and subsequent clearance, as well as in vivo pharmacokinetic studies. wikimedia.orgrsc.org Such data are vital for selecting appropriate animal models for toxicology studies of next-generation analogs and for building accurate pharmacokinetic models to predict human outcomes.

| Parameter | Mouse | Rat | Beagle Dog | Human |

| ET-26-HCl Metabolic Stability (T1/2 in min) | 16.51 | 10.98 | 13.91 | 18.26 |

| ET-26-HCl Plasma Protein Binding (%) | 93.60% | 88.00% | 80.80% | 76.80% |

| (Data adapted from a preclinical study on the etomidate analog ET-26-HCl) wikimedia.org |

Q & A

Q. What are the recommended analytical techniques for quantifying (S)-Desethyl-Etomidate in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validate the method using calibration curves across physiologically relevant concentrations (e.g., 1–1000 ng/mL), and include quality controls (QCs) to assess intra- and inter-day precision (<15% CV) . For metabolite identification, employ nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should stability studies for this compound be designed under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing under controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Analyze degradation products using LC-MS/MS and compare degradation kinetics via Arrhenius modeling. Include freeze-thaw cycle assessments for plasma/serum samples, ensuring at least three cycles to mimic real-world handling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow GHS guidelines for hazardous chemical handling: use fume hoods, wear nitrile gloves, and safety goggles. Monitor airborne exposure limits (e.g., OSHA PEL/TLV) and implement spill containment protocols using inert absorbents. Document acute toxicity data (e.g., LD₅₀ in rodent models) and ensure proper waste disposal per EPA regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Methodological Answer: Perform a systematic review (PRISMA guidelines) to identify interspecies metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to account for variations in cytochrome P450 (CYP) enzyme activity, protein binding, and tissue distribution. Validate models with in vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal assays .

Q. What experimental designs are optimal for studying the stereoselective metabolism of this compound vs. its enantiomer?

Methodological Answer: Employ chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Compare metabolic pathways using recombinant CYP isoforms (e.g., CYP3A4, CYP2C19) and quantify enantiomer-specific clearance rates. Incorporate kinetic isotope effects (KIEs) to probe enzymatic transition states .

Q. How can dose-response meta-analysis be applied to evaluate this compound’s GABAₐ receptor binding efficacy?

Methodological Answer: Aggregate electrophysiological data (e.g., patch-clamp studies) from published dose-response curves. Use random-effects models to account for heterogeneity in receptor subunit composition (e.g., α1β2γ2 vs. α5β3γ2). Apply Egger’s regression to assess publication bias and calculate IC₅₀/EC₅₀ confidence intervals via bootstrapping .

Q. What strategies mitigate confounding variables in in vivo neuropharmacological studies of this compound?

Methodological Answer: Implement blinded, randomized controlled trials (RCTs) with stratified randomization by age, sex, and genetic background (e.g., CYP2C19 polymorphisms). Control for circadian rhythms by standardizing dosing times. Use telemetry for continuous physiological monitoring to reduce handling stress artifacts .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo potency data for this compound?

Methodological Answer: Conduct permeability assays (e.g., Caco-2 monolayers) to evaluate blood-brain barrier (BBB) penetration. Apply allometric scaling to extrapolate in vitro IC₅₀ values to in vivo contexts. Use Bayesian hierarchical models to integrate heterogeneous datasets and identify outliers due to assay variability (e.g., differences in buffer pH or temperature) .

Q. What statistical methods are appropriate for analyzing time-dependent inhibition (TDI) of this compound on metabolic enzymes?

Methodological Answer: Fit TDI data to a two-step inactivation model (kᵢₙₐcₜ and Kᵢ) using nonlinear regression. Compare control (pre-incubated) vs. test groups via Student’s t-test with Bonferroni correction. Use bootstrapping to estimate parameter uncertainties and generate 95% confidence intervals .

Ethical & Reporting Standards

Q. How can researchers ensure reproducibility when publishing this compound studies?

Methodological Answer: Adhere to ARRIVE guidelines for preclinical studies: report sample size calculations, randomization methods, and exclusion criteria. Deposit raw data (e.g., chromatograms, dose-response curves) in FAIR-aligned repositories like Zenodo. Provide detailed synthesis protocols, including catalyst purity and reaction yields, in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.